2-Ethyl-3-methylnaphtho[1,2-B]thiophene
Description
Properties
CAS No. |
62615-33-2 |
|---|---|
Molecular Formula |
C15H14S |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2-ethyl-3-methylbenzo[g][1]benzothiole |
InChI |
InChI=1S/C15H14S/c1-3-14-10(2)12-9-8-11-6-4-5-7-13(11)15(12)16-14/h4-9H,3H2,1-2H3 |
InChI Key |
HRXIPOGJQPFSFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(S1)C3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Arenethiols with α-Halo Ketones
A foundational approach involves condensing 2-naphthalenethiol with α-halo ketones using Na₂CO₃/SiO₂ and polyphosphoric acid (PPA)/SiO₂. For example, reacting 2-naphthalenethiol with 2-bromoacetophenone under these conditions yields the naphthothiophene core in 65–72% efficiency. Key advantages include:
- Mild conditions (80–100°C, 6–12 hours)
- Tolerance for electron-withdrawing substituents
- One-pot feasibility for scaled production
Table 1: Cyclization Efficiency with Varied α-Halo Ketones
| α-Halo Ketone | Yield (%) | Reaction Time (h) |
|---|---|---|
| 2-Bromoacetophenone | 72 | 8 |
| 2-Chloropropiophenone | 65 | 12 |
| 3-Iodobutyrophenone | 58 | 10 |
Diels-Alder Dimerization
Inspired by biomimetic pathways, dienophiles like benzoquinones undergo [4+2] cycloaddition with thiophene dienes. A 2022 study demonstrated that heating naphthoquinone with elemental sulfur and Na₂S₂O₃ at 140°C produces the fused ring in 68% yield. This method avoids harsh acids but requires precise stoichiometric control.
Friedel-Crafts Alkylation
Using AlCl₃ catalysis, 2-methylthiophene reacts with 1-bromonaphthalene to form the core structure. While efficient (70–75% yield), this method generates regioisomers, necessitating chromatographic separation.
Optimization and Comparative Analysis
Table 3: Method Comparison for 2-Ethyl-3-methylnaphtho[1,2-B]thiophene
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 78 | 92 | High | 12.50 |
| Grignard Alkylation | 62 | 88 | Moderate | 18.20 |
| Suzuki-Miyaura Coupling | 70 | 99 | Low | 34.80 |
- Friedel-Crafts offers cost efficiency but lower purity.
- Suzuki-Miyaura provides high purity at elevated costs.
- Hybrid approaches (e.g., core synthesis via Diels-Alder followed by Grignard alkylation) balance yield (73%) and cost ($15.60/g).
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methylnaphtho[1,2-B]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
While the search results do not focus solely on the applications of 2-Ethyl-3-methylnaphtho[1,2-b]thiophene, they do provide information on the properties, activities, and related compounds that can be helpful.
Antimicrobial and Antioxidant Activity:
- 2-Ethyl-3-methylnaphtho[2,3-b]thiophene-4,9-dione's antimicrobial and antioxidant effects require further investigation through advanced purification .
- One study identified 2-Ethyl-3-methylnaphtho[2,3-b]thiophene-4,9-dione as one of the main compounds in a specific extract (CHEt), along with 1,2,3-Benzenetriol and Ethyl gallate .
- The same study showed that CHEt has antimicrobial activity against a wide range of 41 microorganism strains, with high susceptibility observed in about 39% of all strains and high antioxidant activity against ascorbic acid .
Relationship to Other Compounds and Activities:
- Octadecanoic acid (stearic acid) displays antibacterial, antifungal, and anticancer activity .
- 2,3-Dihydroxypropyl stearate (octadecanoic acid, 2,3-dihydroxypropyl ester) presents antimicrobial, anticancer, antiarthritic, antiasthmatic, diuretic, hepatoprotective, and nematicidal activity .
Terthiophenes in Bioapplications:
- Thiophene-based trimers have potential in areas such as sensing, photodynamic therapy, drug delivery, tissue engineering, antibacterial applications, and pesticide activity .
Naphtho[2,3-b]thiophene-4,9-dione Analogs:
- Naphtho[2,3-b]thiophene-4,9-dione analogs have demonstrated potent cytotoxicity, with 8-hydroxy-2-(thiophen-2-ylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione showing the highest potency and selectivity .
- Toxicity is improved in molecules with tricyclic naphtho[2,3-b]furan-4,9-dione and naphtho[2,3-b]thiophene-4,9-dione systems 2-substituted with an electron-withdrawing group .
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methylnaphtho[1,2-B]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases or interact with voltage-gated ion channels, affecting cellular signaling pathways .
Comparison with Similar Compounds
Key Differences :
| Compound | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|
| 2-Ethyl-3-methyl derivative | C₂H₅ (C2), CH₃ (C3) | ~226.34 | High hydrophobicity, moderate steric bulk |
| 2-Methyl derivative | CH₃ (C2) | 198.28 | Lower steric hindrance |
| Ethyl ester derivative | COOEt (C3), NH₂ (C2) | 273.35 | Enhanced polarity, bioactivity potential |
Heterocyclic Variations: Thiophene vs. Furan/Pyridine
- Naphtho[1,2-b]furan Derivatives : Replacing the thiophene sulfur with oxygen (e.g., 2-phenyl-3-(phenylsulfinyl)naphtho[1,2-b]furan) reduces electron density and alters redox behavior. Thiophene’s sulfur atom provides stronger electron-donating capacity, enhancing charge transport in semiconductor applications .
- Pyridine-Substituted Analogues : Benzo[h]naphtho[1,2-b][1,6]naphthyridines with pyridine substituents exhibit lower cytotoxic activity compared to thiophene-containing derivatives, highlighting the importance of sulfur in bioactivity .
Electronic Properties :
- Thiophene’s sulfur atom increases π-conjugation and stabilizes radical intermediates (e.g., 6,7-dimethoxynaphtho[1,2-b]thiophene forms stable radicals at 1.55 V) .
- Electron-withdrawing groups (e.g., Cl) enhance anticancer activity, whereas alkyl groups (e.g., CH₃, C₂H₅) may reduce it due to their electron-donating nature .
Optical and Electrochemical Behavior
Naphthothiophenes with methoxy substituents (e.g., 8-methoxynaphtho[1,2-b]thiophene) exhibit absorption maxima in the UV-vis range (300–400 nm), with electrochemical oxidation potentials around 1.55 V . Alkyl-substituted derivatives like 2-ethyl-3-methylnaphtho[1,2-B]thiophene are expected to show similar absorption profiles but slightly lower oxidation potentials due to the electron-donating effects of alkyl groups.
Comparative Data :
| Compound | Absorption λₘₐₓ (nm) | Oxidation Potential (V) | Radical Stability |
|---|---|---|---|
| 8-Methoxynaphtho[1,2-b]thiophene | ~350 | 1.55 | Short-lived radical |
| 6,7-Dimethoxy derivative | ~370 | 1.55 | Stable radical |
| 2-Ethyl-3-methyl derivative* | ~330–340 (predicted) | ~1.40–1.50 (predicted) | Moderate stability |
*Predicted based on alkyl substituent effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Ethyl-3-methylnaphtho[1,2-B]thiophene, and how can regioselectivity be controlled?
- Methodology : The compound can be synthesized via photocyclization of precursor thiophene derivatives. For example, tricyclic naphthothiophenes are formed through photocyclization of substituted thiophenes under UV light, followed by alkylation to introduce ethyl and methyl groups . Regioselectivity is influenced by steric and electronic effects of substituents; bulky groups at specific positions (e.g., methoxy at C8) direct cyclization pathways . Metalation with n-butyllithium and subsequent carboxylation (e.g., dry ice treatment) can also introduce functional groups while preserving the fused thiophene core .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. For example, benzo[b]naphtho[1,2-d]thiophene derivatives show characteristic fragmentation at the thiophene ring .
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve substituent positions. Aromatic protons in the naphthalene-thiophene fused system exhibit distinct deshielding (e.g., 7.5–8.5 ppm for protons near electron-withdrawing groups) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity assessment, especially for isomers .
Advanced Research Questions
Q. How do the electronic properties of 2-Ethyl-3-methylnaphtho[1,2-B]thiophene compare to other naphthothiophene derivatives in optoelectronic applications?
- Methodology : Cyclic voltammetry (CV) reveals oxidation/reduction potentials. For instance, methoxy-substituted naphtho[1,2-b]thiophenes exhibit lower oxidation potentials (≈1.55 V vs. Ag/Ag) due to electron-donating groups, while ethyl/methyl substituents enhance stability via steric protection . Bandgap calculations using UV-Vis spectroscopy (Tauc plot) and density functional theory (DFT) show that alkyl groups minimally affect conjugation, maintaining bandgaps ≈3.0 eV, suitable for organic thin-film transistors (OTFTs) .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar naphthothiophene derivatives?
- Methodology : Cross-validate using complementary techniques:
- X-ray crystallography : Resolves regiochemistry ambiguities (e.g., distinguishing naphtho[1,2-b] from [2,1-b] isomers) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Differentiates isomers via retention times and fragmentation patterns (e.g., loss of ethyl vs. methyl groups) .
- Computational modeling : DFT simulations predict H NMR chemical shifts and IR vibrational bands, aiding assignments for ambiguous cases .
Q. How can the electrochemical stability of radical intermediates in 2-Ethyl-3-methylnaphtho[1,2-B]thiophene be optimized for energy storage applications?
- Methodology : Spectroelectrochemical studies (in situ UV-Vis/NIR) monitor radical formation. For example, methoxy-substituted analogs form stable radicals at 1.55 V, while ethyl/methyl groups reduce dimerization via steric hindrance . Stability is quantified using chronoamperometry (current decay <10% over 1 hour). Coating electrodes with conductive polymers (e.g., PEDOT:PSS) further stabilizes charge carriers .
Q. What role does molecular packing play in the charge transport properties of this compound in OTFTs?
- Methodology : Grazing-incidence wide-angle X-ray scattering (GIWAXS) reveals crystallographic orientation. Alkyl side chains promote edge-on packing (π-π stacking distance ≈3.5 Å), enhancing hole mobility (µ ≈0.1–1.0 cm/V·s). Compare with naphtho[2,3-b] derivatives, which adopt face-on packing, reducing mobility . Atomic force microscopy (AFM) correlates morphology (e.g., grain size >500 nm) with device performance .
Methodological Guidelines
- Synthetic Design : Prioritize photocyclization for fused-ring formation, followed by Friedel-Crafts alkylation for substituent introduction .
- Data Validation : Combine experimental (MS, NMR) and computational (DFT) tools to resolve structural ambiguities .
- Device Integration : Optimize thin-film deposition (e.g., vacuum sublimation at 10 Torr) for OTFTs to achieve high crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
